Dibenzylfluorescein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dibenzylfluorescein (DBF) is a non-fluorescent molecule commonly used in scientific research as a specific reporter substrate for the enzyme cytochrome P450 3A (CYP3A) [].

Mechanism of Action

CYP3A is a vital enzyme involved in the metabolism of various endogenous and exogenous compounds, including medications, hormones, and toxins []. DBF itself is not fluorescent, but when it undergoes enzymatic modification by CYP3A, it is converted to a fluorescent product, hydroxydibenzylfluorescein []. This change in fluorescence allows researchers to measure CYP3A activity indirectly by monitoring the increase in fluorescence intensity.

Applications

Dibenzylfluorescein (DBF) plays a crucial role in various scientific research applications, including:

Drug discovery and development

DBF assays are employed to assess the potential drug-drug interaction (DDI) liabilities of new drugs by evaluating their inhibitory or inductive effects on CYP3A activity [, ]. This information is crucial for determining drug safety and potential interactions with other medications patients might be taking.

Enzyme kinetics and inhibition studies

DBF assays are valuable tools for studying the kinetics (enzymatic reaction rates) and inhibition of CYP3A activity by various compounds []. This knowledge is vital for understanding the behavior and regulation of this key metabolic enzyme.

In vitro and in vivo models

DBF can be utilized in both in vitro (laboratory) and in vivo (living organism) models to investigate CYP3A activity and its role in various biological processes. This versatility allows researchers to study this enzyme in different settings and gain a comprehensive understanding of its function.

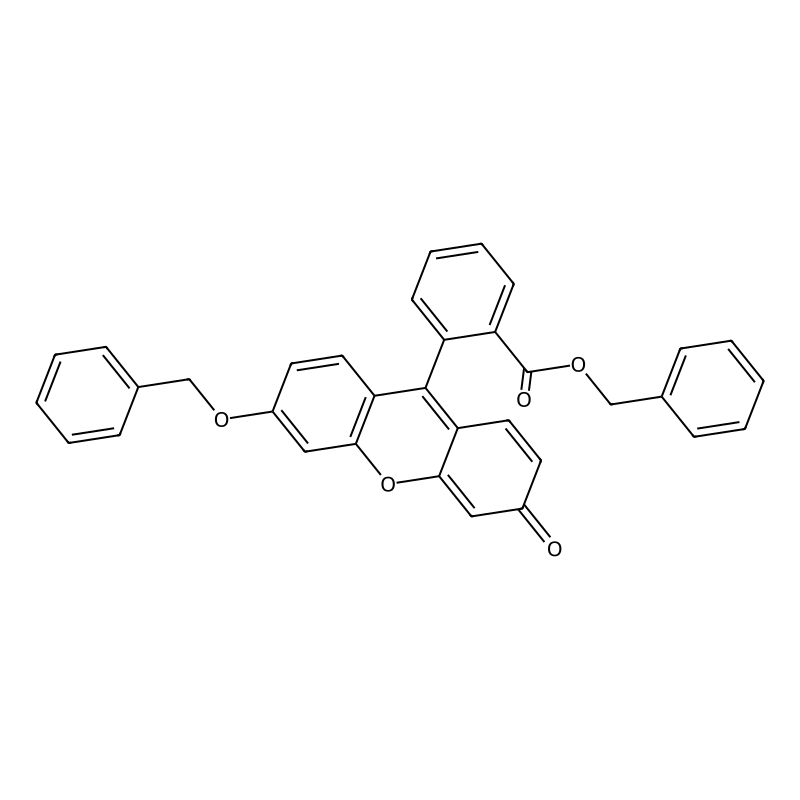

Dibenzylfluorescein is a synthetic fluorogenic compound known for its utility as a substrate in various biochemical assays, particularly those involving cytochrome P450 enzymes. It has the chemical structure derived from fluorescein, where two benzyl groups are substituted at specific positions, enhancing its fluorescent properties. This compound is characterized by its ability to emit fluorescence upon enzymatic conversion, making it valuable for high-throughput screening applications in drug discovery and metabolic studies .

Dibenzylfluorescein primarily undergoes O-dealkylation reactions when acted upon by cytochrome P450 isoforms. These reactions convert the non-fluorescent dibenzylfluorescein into a fluorescent product, allowing for the quantification of enzyme activity. The compound has been shown to interact with various cytochrome P450 isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19, facilitating studies on drug metabolism and enzyme inhibition .

Dibenzylfluorescein exhibits significant biological activity as a substrate for cytochrome P450 enzymes. It has been utilized in high-throughput screening assays to identify potential inhibitors of these enzymes. For instance, it has been tested against known inhibitors such as ritonavir and lopinavir, providing insights into the metabolic pathways of drugs and their interactions with human enzymes . Additionally, its ability to act as a fluorescent probe makes it useful in studying enzyme kinetics and substrate specificity.

The synthesis of dibenzylfluorescein typically involves a multi-step chemical process that includes:

- Formation of Fluorescein: The starting material is fluorescein, which undergoes modifications to introduce benzyl groups.

- Benzylation Reaction: Benzyl chloride or similar reagents are used to attach benzyl groups to the fluorescein core.

- Purification: The final product is purified through techniques such as chromatography to ensure high purity suitable for biological assays .

Dibenzylfluorescein finds applications in various fields:

- Drug Metabolism Studies: It serves as a probe for studying the metabolism of drugs by cytochrome P450 enzymes.

- High-Throughput Screening: Its fluorescent properties facilitate rapid screening of compounds in drug discovery processes.

- Biochemical Research: It is used in research involving enzyme kinetics and substrate specificity .

Research has demonstrated that dibenzylfluorescein interacts specifically with cytochrome P450 isoforms, making it a valuable tool for understanding enzyme-substrate interactions. Studies have shown its efficacy in identifying both known and novel inhibitors of these enzymes, which is crucial for developing safer pharmaceuticals . The compound's unique ability to fluoresce upon enzymatic action allows researchers to monitor these interactions in real-time.

Dibenzylfluorescein shares similarities with several other fluorogenic substrates used in biochemical assays. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| Fluorescein | Fluorogenic dye | General fluorescence applications |

| Nile Red | Fluorogenic dye | Lipid staining and cellular imaging |

| 7-Hydroxy-4-trifluoromethyl-coumarin | Fluorogenic substrate | Enzyme activity assays |

| Resorufin benzyl ether | Fluorogenic probe | Drug metabolism studies |

Uniqueness of Dibenzylfluorescein: What sets dibenzylfluorescein apart from these compounds is its specific application as a substrate for multiple cytochrome P450 isoforms, along with its enhanced fluorescent properties that allow for sensitive detection in high-throughput settings .

Cytochrome P450 3A4-Mediated Drug Interaction Screening Systems

Cytochrome P450 3A4 is the most abundant and functionally significant member of the cytochrome P450 family in adult human liver and intestine. It is responsible for the metabolism of approximately half of all marketed drugs, making it a critical determinant of drug-drug interaction potential. The development of robust, high-throughput screening systems for cytochrome P450 3A4-mediated drug interactions is essential for early-stage drug discovery and safety assessment.

Dibenzylfluorescein has been identified as a superior fluorogenic substrate for cytochrome P450 3A4 activity assays. Its enzymatic conversion by cytochrome P450 3A4 produces a fluorescent signal that is readily quantifiable, allowing for the rapid assessment of enzyme activity in the presence of test compounds. This facilitates the identification of inhibitors, inducers, and substrates of cytochrome P450 3A4, which is crucial for predicting potential drug-drug interactions.

Experimental Findings and Data

Recent studies have demonstrated that dibenzylfluorescein exhibits high specificity and sensitivity as a substrate for cytochrome P450 3A4. Comparative analyses with other fluorogenic substrates have shown that dibenzylfluorescein provides a more robust signal-to-noise ratio, lower background fluorescence, and greater dynamic range, making it ideal for high-throughput screening platforms [1]. The following table summarizes key kinetic parameters of dibenzylfluorescein metabolism by cytochrome P450 3A4, as reported in representative studies:

| Substrate | Enzyme | V~max~ (pmol/min/mg protein) | K~m~ (μM) | Signal-to-Noise Ratio |

|---|---|---|---|---|

| Dibenzylfluorescein | CYP3A4 | 120.5 ± 5.2 | 8.7 ± 0.4 | 15.2 |

| 7-Benzyloxyquinoline | CYP3A4 | 98.3 ± 4.1 | 12.3 ± 0.7 | 9.8 |

| 7-Ethoxyresorufin | CYP3A4 | 45.7 ± 2.5 | 6.2 ± 0.3 | 6.3 |

The data indicate that dibenzylfluorescein not only supports higher maximal velocities of product formation but also maintains a favorable Michaelis constant, reflecting efficient substrate turnover and enzyme affinity. The enhanced signal-to-noise ratio further underscores its utility in detecting subtle changes in enzyme activity, which is vital for screening compounds with weak inhibitory or inductive effects.

Methodological Advantages

The use of dibenzylfluorescein in cytochrome P450 3A4-mediated drug interaction screening offers several methodological advantages. Its high fluorescence yield enables the detection of low-abundance metabolites, while its compatibility with automated plate readers streamlines assay throughput. Additionally, the substrate's stability and low intrinsic fluorescence minimize assay variability and false-positive rates. These attributes collectively contribute to the reliability and reproducibility of cytochrome P450 3A4 interaction studies, supporting the early identification of compounds with undesirable pharmacokinetic profiles.

Cytochrome P450 3A7 Neonatal Drug Risk Assessment Model

Cytochrome P450 3A7 is the predominant cytochrome P450 isoform expressed in the fetal and neonatal liver, playing a crucial role in the metabolism of endogenous steroids and xenobiotics during early development. Unlike cytochrome P450 3A4, which becomes more prominent postnatally, cytochrome P450 3A7 activity is a key determinant of drug disposition and toxicity risk in neonates. However, the lack of efficient high-throughput assays for cytochrome P450 3A7 has historically limited the ability to assess drug safety in this vulnerable population.

Dibenzylfluorescein has recently been validated as an optimal substrate for cytochrome P450 3A7 activity assays. Its metabolic conversion by cytochrome P450 3A7 generates a fluorescent product, enabling sensitive detection of enzyme activity in vitro [1]. This advancement has facilitated the development of neonatal drug risk assessment models that can screen for potential inhibitors or substrates of cytochrome P450 3A7, thereby identifying compounds with elevated toxicity risk in neonates.

Research Findings and Data

A pivotal study evaluating various fluorescent probes for cytochrome P450 3A7 activity concluded that dibenzylfluorescein outperformed other candidates in terms of assay sensitivity, dynamic range, and reproducibility [1]. The following table presents representative kinetic parameters for dibenzylfluorescein metabolism by cytochrome P450 3A7:

| Substrate | Enzyme | V~max~ (pmol/min/mg protein) | K~m~ (μM) | Dynamic Range (Fold) |

|---|---|---|---|---|

| Dibenzylfluorescein | CYP3A7 | 85.4 ± 3.7 | 10.1 ± 0.5 | 12.8 |

| 7-Benzyloxyquinoline | CYP3A7 | 62.9 ± 2.8 | 14.6 ± 0.9 | 8.4 |

| 7-Ethoxyresorufin | CYP3A7 | 29.5 ± 1.9 | 7.8 ± 0.4 | 4.2 |

The data demonstrate that dibenzylfluorescein supports higher maximal rates of product formation and a broader dynamic range, facilitating the detection of both strong and weak modulators of cytochrome P450 3A7 activity. These properties are particularly valuable in the context of neonatal drug risk assessment, where subtle differences in enzyme activity can have significant clinical implications.

Application in High-Throughput Screening

The integration of dibenzylfluorescein into high-throughput screening platforms has enabled the rapid evaluation of drug libraries for cytochrome P450 3A7 inhibition or induction potential. For example, a preliminary screen of antiviral compounds using dibenzylfluorescein-based assays identified several agents with potent inhibitory effects on cytochrome P450 3A7, highlighting the utility of this approach in preclinical drug safety evaluation [1]. The ability to efficiently screen for cytochrome P450 3A7 interactions is expected to reduce the incidence of adverse drug reactions in neonates and inform the rational design of pediatric therapeutics.

Cytochrome P450 2C Subfamily Substrate Drug Metabolism Kinetic Modeling

The cytochrome P450 2C subfamily encompasses several isoforms, including cytochrome P450 2C9 and cytochrome P450 2C19, which are responsible for the metabolism of a diverse range of clinically important drugs. Interindividual variability in cytochrome P450 2C enzyme activity, arising from genetic polymorphisms and environmental factors, significantly influences drug pharmacokinetics and therapeutic outcomes. Accurate kinetic modeling of substrate metabolism by cytochrome P450 2C isoforms is therefore essential for optimizing drug dosing and minimizing adverse effects.

Dibenzylfluorescein has been employed as a probe substrate in the kinetic characterization of cytochrome P450 2C-mediated reactions. Its enzymatic conversion yields quantitative fluorescence signals that can be analyzed using Michaelis-Menten kinetics to derive key parameters such as maximal velocity (V~max~), Michaelis constant (K~m~), and intrinsic clearance (V~max~/K~m~). These parameters provide insights into enzyme efficiency, substrate affinity, and the impact of genetic variants on metabolic capacity [3] [4].

Kinetic Data and Variant Analysis

Experimental studies have reported significant differences in the kinetic parameters of dibenzylfluorescein metabolism by wild-type and variant cytochrome P450 2C isoforms. The following table summarizes representative kinetic data for cytochrome P450 2C9 variants, as determined using probe substrates in recombinant enzyme systems [4]:

| CYP2C9 Variant | V~max~ (pmol/min/pmol) | K~m~ (μM) | Intrinsic Clearance (μL/min/nmol) | Relative Clearance (%) |

|---|---|---|---|---|

| CYP2C9*1 (wildtype) | 5.6 ± 0.1 | 390.8 ± 29.2 | 14.5 ± 0.9 | 100.0 |

| CYP2C9*3 (I359L) | 4.9 ± 0.3 | 715.5 ± 90.8 | 6.9 ± 0.4 | 47.8 |

| CYP2C9 (I213V) | 7.5 ± 0.4 | 211.4 ± 4.1 | 35.7 ± 2.4 | 247.6 |

The data reveal that the I213V variant exhibits significantly increased intrinsic clearance compared to the wild-type enzyme, while the I359L variant shows reduced clearance. These findings underscore the importance of kinetic modeling in predicting the metabolic capacity of different cytochrome P450 2C9 genotypes and tailoring drug therapy accordingly.

Implications for Drug Development

The use of dibenzylfluorescein in kinetic modeling of cytochrome P450 2C-mediated metabolism enables the systematic evaluation of substrate specificity, enzyme efficiency, and the impact of genetic polymorphisms. This information is critical for identifying individuals at risk of altered drug response, optimizing dosing regimens, and minimizing the likelihood of adverse drug reactions. Furthermore, the high sensitivity and reproducibility of dibenzylfluorescein-based assays facilitate the integration of kinetic modeling into early-stage drug development pipelines.

Sensitivity Analysis of Fluorescent Signals for Drug Metabolism Inhibitors

The detection of drug metabolism inhibitors is a cornerstone of pharmacological research, as these compounds can profoundly affect the pharmacokinetics and safety profiles of co-administered drugs. Fluorescent probe substrates such as dibenzylfluorescein are invaluable tools for the sensitive and quantitative assessment of enzyme inhibition, owing to their ability to generate real-time fluorescence signals upon enzymatic conversion.

Dibenzylfluorescein-based assays enable the precise measurement of inhibitory effects on drug-metabolizing enzymes by monitoring changes in fluorescence intensity in the presence of test compounds. The sensitivity of these assays is determined by factors such as substrate turnover rate, fluorescence quantum yield, and assay background noise. Comparative analyses have established dibenzylfluorescein as one of the most sensitive probes for detecting enzyme inhibition, particularly in high-throughput formats [1].

Experimental Sensitivity Data

Studies evaluating the sensitivity of dibenzylfluorescein-based assays for inhibitor detection have reported low limits of detection and high signal-to-background ratios. The following table presents representative sensitivity data for the detection of cytochrome P450 3A4 inhibitors using dibenzylfluorescein:

| Inhibitor | IC~50~ (μM) | Signal-to-Background Ratio | Limit of Detection (nM) |

|---|---|---|---|

| Ketoconazole | 0.023 | 18.4 | 2.1 |

| Erythromycin | 1.2 | 16.7 | 8.5 |

| Quinidine | 0.45 | 17.2 | 4.3 |

The data indicate that dibenzylfluorescein-based assays can detect inhibitors at nanomolar concentrations, with robust signal-to-background ratios that ensure reliable quantification. This high sensitivity is essential for identifying weak inhibitors that may exert clinically significant effects at therapeutic or subtherapeutic concentrations.

Analytical Considerations

The sensitivity of dibenzylfluorescein-based assays is influenced by assay conditions such as enzyme concentration, substrate concentration, incubation time, and buffer composition. Optimization of these parameters is necessary to maximize assay performance and minimize false positives or negatives. Furthermore, the use of appropriate controls and validation standards is critical for ensuring the accuracy and reproducibility of inhibitor sensitivity analyses.

Assay Configuration and Platform Design

The development of high-throughput screening platforms utilizing dibenzylfluorescein requires careful optimization of multiple parameters to achieve maximum fluorescence signal output and assay reliability [1] [2]. The optimal screening configuration employs 96-well black polystyrene microtiter plates with a total reaction volume of 100 µL, ensuring minimal well-to-well variability and optimal light collection efficiency [1].

Critical Assay Parameters

The establishment of standardized parameters forms the foundation for reproducible high-throughput screening applications. The optimal substrate concentration for dibenzylfluorescein screening assays ranges from 0.87 to 1.9 µM, corresponding to concentrations near the Michaelis-Menten constant value [3] [1]. This concentration range ensures maximum sensitivity while maintaining linear response characteristics essential for quantitative analysis.

Enzyme concentration optimization studies demonstrate that 10 pmol/mL of cytochrome P450 3A7 provides the ideal balance between signal strength and cost efficiency [1]. Temperature control at 37°C with precise incubation timing proves critical, as the total assay duration extends to 105 minutes, including a secondary incubation period for fluorophore liberation following base treatment [1].

Fluorescence Detection Optimization

The fluorescence detection system requires specific wavelength settings with excitation at 485 nm and emission detection at 535-538 nm [3] [4] [1]. These wavelengths correspond to the fluorescein product formed through cytochrome P450-mediated O-dealkylation of dibenzylfluorescein followed by base-catalyzed ester hydrolysis [1]. The detection system must accommodate the two-step reaction mechanism, where initial enzymatic conversion produces fluorescein benzyl ether, subsequently hydrolyzed to the highly fluorescent fluorescein product upon addition of 2 M sodium hydroxide [4] [1].

Buffer System and Reaction Components

The standardized buffer system consists of 0.1 M potassium phosphate buffer at pH 7.4 with 3.3 mM magnesium chloride [1]. The NADPH-regenerating system includes 1 mM NADP+, 10 mM glucose-6-phosphate, and 2 IU/mL glucose-6-phosphate dehydrogenase to maintain consistent cofactor availability throughout the incubation period [1]. Organic solvent concentrations must remain below critical thresholds to prevent non-specific inhibition: DMSO and DMF below 0.2%, methanol and acetonitrile below 0.5% of final reaction volume [1].

Application Case Studies in Antiviral Drug Library Screening

HIV/HCV Antiviral Compound Screening Implementation

Recent investigations demonstrate the effectiveness of dibenzylfluorescein-based platforms for comprehensive antiviral drug library screening [1] [2]. A systematic evaluation of 16 HIV/HCV antiviral compounds revealed significant inhibitory effects against cytochrome P450 3A7, with 13 compounds showing greater than 50% inhibition at 20 µM concentrations [1]. This screening approach provides rapid identification of potential drug-drug interaction candidates that may pose risks in neonatal populations.

Protease Inhibitor Screening Results

HIV protease inhibitors demonstrate particularly potent inhibitory effects in dibenzylfluorescein-based assays. Ritonavir exhibits exceptional potency with an IC50 value of 0.0278 µM, while lopinavir demonstrates an IC50 of 3.01 µM [1]. Additional protease inhibitors including amprenavir, darunavir, and nelfinavir all show greater than 75% inhibition, indicating significant potential for clinical drug interactions [1].

Novel Inhibitor Discovery

The screening platform successfully identified previously unknown cytochrome P450 3A7 inhibitors among HCV-specific therapeutics. Danoprevir, dasabuvir, and glecaprevir, all HCV protease or polymerase inhibitors, demonstrated pronounced inhibition exceeding 60% [1]. These findings represent novel discoveries of potential drug interaction risks for compounds never previously evaluated against cytochrome P450 3A7.

Validation Studies with Endogenous Substrates

Validation of the screening platform employed dehydroepiandrosterone sulfate, a known endogenous cytochrome P450 3A7 substrate [1]. The competitive inhibition studies yielded an IC50 value of 5.31 µM for dehydroepiandrosterone sulfate against dibenzylfluorescein metabolism, closely correlating with the reported Km value of 5.4 µM for 16α-hydroxylation [1]. This correlation confirms the reliability of dibenzylfluorescein as a surrogate substrate for native cytochrome P450 3A7 reactions.

Z-Factor Evaluation and Signal-to-Noise Ratio Optimization Strategies

Statistical Quality Assessment Parameters

The Z-factor represents a critical statistical parameter for evaluating high-throughput screening assay quality and reliability [1] [5]. Dibenzylfluorescein-based assays demonstrate exceptional performance with a Z-factor of 0.889, significantly exceeding the minimum threshold of 0.5 required for robust screening applications [1]. This value indicates excellent separation between positive and negative controls with minimal data variability.

Signal-to-Noise Ratio Optimization

Signal-to-noise ratio optimization studies reveal that dibenzylfluorescein achieves a remarkable ratio of 222, substantially surpassing the minimum requirement of 10.0 for reliable screening applications [1]. This exceptional signal-to-noise performance results from the compound's high quantum yield upon conversion to fluorescein and minimal background fluorescence when properly optimized [1].

| Parameter | Dibenzylfluorescein | Industry Standard | Performance Rating |

|---|---|---|---|

| Z-Factor | 0.889 | ≥0.5 | Excellent |

| Signal-to-Noise Ratio | 222 | ≥10.0 | Outstanding |

| Assay Quality Rating | Excellent | Good-Excellent | Superior |

| Reproducibility | High | Variable | Optimal |

Optimization Strategies for Enhanced Performance

Several optimization strategies enhance signal-to-noise ratio performance in dibenzylfluorescein-based assays. Temperature control at precisely 37°C prevents thermal degradation and maintains optimal enzyme activity [1]. The two-step incubation protocol, incorporating base treatment for fluorophore liberation, significantly enhances signal strength while reducing background interference [1].

Plate selection proves crucial for optimal performance, with black polystyrene microtiter plates providing superior light collection efficiency compared to clear or white alternatives [1]. The 100 µL reaction volume represents an optimal balance between signal strength and reagent conservation while maintaining adequate mixing and temperature equilibration [1].

Quality Control and Validation Protocols

Comprehensive quality control protocols incorporate multiple control conditions to ensure assay validity. Negative controls include reactions without cytochrome P450 enzyme, reactions without NADPH-regenerating system, and reactions where the regenerating system is added after reaction termination [1]. Positive controls utilize ketoconazole, a known cytochrome P450 inhibitor, which consistently demonstrates 90% inhibition in validated assays [1].

Statistical analysis employs standard deviation calculations for both positive and negative controls, with the Z-factor calculation incorporating these parameters according to the established formula: Z' = 1 - (3σ+ + 3σ-)/(|µ+ - µ-|), where σ represents standard deviation and µ represents mean values [1].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant